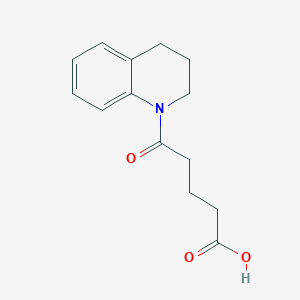
N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide, also known as DCFI, is a synthetic compound that has been widely studied for its potential applications in scientific research. DCFI is a member of the indole family of compounds, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
DCF1 has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer, anti-inflammatory, and antifungal properties. N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been used in several studies to investigate its effects on cancer cell growth and proliferation. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been found to have antifungal properties, making it a potential candidate for the development of new antifungal drugs.
Mecanismo De Acción
The mechanism of action of N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is not fully understood, but it is believed to act through the inhibition of several key cellular pathways. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Additionally, N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DCF1 has several biochemical and physiological effects that make it a valuable tool for scientific research. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the growth of fungi. Additionally, N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been found to have antioxidant properties, which may help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCF1 has several advantages and limitations for use in lab experiments. One advantage is that it is a synthetic compound, which means that it can be easily synthesized in high yields and purity. Additionally, N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been extensively studied, which means that there is a large body of literature on its properties and potential applications. However, one limitation is that N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide may not be suitable for all types of experiments, as its effects may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for research on N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide. One area of interest is the development of new anticancer drugs based on the structure of N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide. Additionally, further studies are needed to investigate the mechanism of action of N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide and its effects on different cell types. Another area of interest is the development of new antifungal drugs based on the properties of N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide. Overall, N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has the potential to be a valuable tool for scientific research and the development of new drugs and therapies.
Métodos De Síntesis
DCF1 can be synthesized through a multi-step process involving the reaction of 3,4-dichlorophenylhydrazine with 3-formylindole. The reaction yields an intermediate product, which is then reacted with acetic anhydride to produce N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide. The synthesis of N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been optimized to achieve high yields and purity, making it a valuable tool for scientific research.
Propiedades
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(3-formylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c18-14-6-5-12(7-15(14)19)20-17(23)9-21-8-11(10-22)13-3-1-2-4-16(13)21/h1-8,10H,9H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBMFTSHNMFUDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC(=C(C=C3)Cl)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5776349.png)

![N-[4-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5776366.png)
![ethyl 4-amino-8-(4-chlorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5776372.png)




![{4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]phenyl}(phenyl)methanone](/img/structure/B5776402.png)
![N,5-dimethyl-N-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5776412.png)


![methyl {4-[(phenoxyacetyl)amino]phenoxy}acetate](/img/structure/B5776440.png)